molecular formula C16H21NO2 B13655112 5-Octylindoline-2,3-dione

5-Octylindoline-2,3-dione

Cat. No.: B13655112
M. Wt: 259.34 g/mol
InChI Key: QJBBDYMDMKZBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Octylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indoline ring system with an octyl chain attached, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octylindoline-2,3-dione typically involves the N-alkylation of isatin derivatives. One common method includes the reaction of isatin with octyl halides under phase transfer catalysis conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents like methanol and chloroform are often used, and the reactions are monitored by thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Types of Reactions

5-Octylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include halogenated indoline derivatives, quinones, and diols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Octylindoline-2,3-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple receptors and pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Octylindoline-2,3-dione stands out due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobic interactions are desired, such as in enzyme inhibition and material science .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

5-octyl-1H-indole-2,3-dione

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-13(11-12)15(18)16(19)17-14/h9-11H,2-8H2,1H3,(H,17,18,19)

InChI Key

QJBBDYMDMKZBGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.